molecular formula C17H21N3O2S B2799053 1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 484694-75-9

1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2799053
CAS No.: 484694-75-9
M. Wt: 331.43
InChI Key: WSOWIEZCRMTGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to form the thioether linkage.

    Piperidine Ring Introduction: Finally, the piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application:

    Pharmacological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance lipophilicity and membrane permeability.

    Materials Science: The compound’s unique structure can impart desirable properties, such as thermal stability and mechanical strength, to materials.

Comparison with Similar Compounds

1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be compared with other similar compounds:

    1-(2-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: Similar structure but with a phenyl group instead of a p-tolyl group, which may affect its reactivity and properties.

    1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)thio)ethanone: Contains a thiadiazole ring instead of an oxadiazole ring, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-6-8-14(9-7-12)16-18-19-17(22-16)23-11-15(21)20-10-4-3-5-13(20)2/h6-9,13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOWIEZCRMTGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.